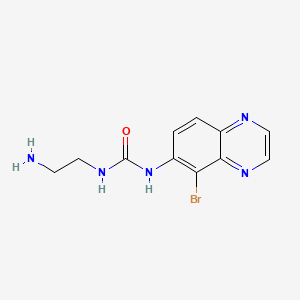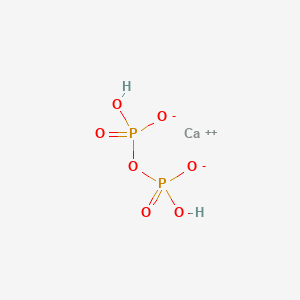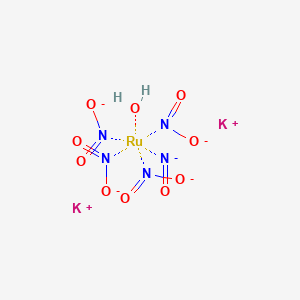
Hydroxy brimonidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy brimonidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline ring substituted with a bromine atom and a urea moiety linked to an aminoethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
作用机制
Target of Action
Hydroxy brimonidine, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, is an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors, which it binds preferentially over alpha-1 receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma .
Mode of Action
This compound interacts with its targets, the alpha-2 adrenergic receptors, by activating them . This activation leads to the inhibition of adenylyl cyclase and a reduction of cyclic AMP levels . The decrease in cyclic AMP subsequently reduces aqueous humor production by the ciliary body .
Biochemical Pathways
The activation of alpha-2 adrenergic receptors by this compound affects the adenylate cyclase pathway . This results in a decrease in cyclic AMP levels, which in turn reduces aqueous humor production by the ciliary body . Additionally, brimonidine has been found to promote axon growth after optic nerve injury through Erk phosphorylation .
Pharmacokinetics
This compound readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body . Peak plasma concentrations are achieved within 1 to 4 hours following ocular administration of a 0.2% brimonidine solution .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow . This is beneficial in the treatment of conditions such as glaucoma and ocular hypertension . Additionally, brimonidine has been found to promote optic nerve regeneration via the activation of Erk1/2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its oxidative stability is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . Furthermore, the presence of TGF-β2 can affect the cellular properties of human trabecular meshwork cells treated with brimonidine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy brimonidine typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Bromination: The quinoxaline ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Urea Formation: The brominated quinoxaline is reacted with an isocyanate derivative to form the urea moiety. This step typically requires a base such as triethylamine to facilitate the reaction.
Aminoethyl Substitution: Finally, the aminoethyl group is introduced through nucleophilic substitution using an appropriate amine, such as ethylenediamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Hydroxy brimonidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoxaline derivatives.
Substitution: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
科学研究应用
Hydroxy brimonidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
相似化合物的比较
Hydroxy brimonidine can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-(5-chloroquinoxalin-6-yl)urea: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(2-Aminoethyl)-3-(5-fluoroquinoxalin-6-yl)urea: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
1-(2-Aminoethyl)-3-(5-iodoquinoxalin-6-yl)urea: The presence of an iodine atom can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNPILVHZDPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216379-05-3 |
Source


|
| Record name | Hydroxy brimonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXY BRIMONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)





